(r)-1-Boc-哌嗪-3-羧酸
概述
描述
Synthesis Analysis
The synthesis of (r)-1-Boc-piperazine-3-carboxylic acid derivatives involves a range of strategies, including starting from basic amino acids like L- or D-serine and proceeding through reactions with compounds such as ethyl glyoxylate. For example, Guitot et al. (2009) reported a straightforward synthesis of both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine and ethyl glyoxylate, showcasing the compound's utility in peptidomimetics (Guitot, Carboni, Reiser, & Piarulli, 2009).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy play crucial roles in determining the molecular structure of (r)-1-Boc-piperazine-3-carboxylic acid derivatives. Studies such as those conducted by Ntirampebura et al. (2008) on piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid provide insights into the supramolecular organization of these compounds (Ntirampebura et al., 2008).
Chemical Reactions and Properties
(r)-1-Boc-piperazine-3-carboxylic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in synthesis. For example, the work by Hietanen et al. (2011) on the kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A highlights the enantioselective acylation reactions these compounds can undergo, demonstrating their versatility in organic synthesis (Hietanen, Lundell, Kanerva, & Liljeblad, 2011).
Physical Properties Analysis
The physical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as solubility, melting points, and crystal structures, are essential for understanding their behavior in various solvents and conditions. The crystal engineering studies, like those by Wells et al. (2012), provide detailed insights into the crystal packing and thermochemistry of piperazinediones, offering valuable information on the physical properties of these compounds (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).
Chemical Properties Analysis
The chemical properties of (r)-1-Boc-piperazine-3-carboxylic acid derivatives, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for their application in synthesis. Research by Ban et al. (2023) on nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid exemplifies the in-depth analysis of chemical properties and reactivity patterns of piperazine derivatives (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).
科学研究应用
哌嗪衍生物在治疗应用中
哌嗪及其衍生物,包括 (r)-1-Boc-哌嗪-3-羧酸,在药物发现和设计领域发挥着重要作用。哌嗪骨架在多种药物中很突出,因为它具有多功能性并且能够参与各种药理活性。哌嗪核上的取代模式的轻微改变会导致所得分子的药用潜力的显着差异。哌嗪基化合物已被用于开发具有广泛治疗用途的药物,例如抗精神病药、抗组胺药、抗心绞痛药、抗抑郁药、抗癌药、抗病毒药、心脏保护剂、抗炎药和造影剂。哌嗪基分子的广泛潜力在药物发现中显而易见,从对这种支架的研究兴趣日益增加就可以看出。涉及哌嗪衍生物的合理药物设计旨在利用这种潜力治疗各种疾病,突出了对这种基序进行进一步治疗研究的重要性 (Rathi 等,2016)。
哌嗪和抗分枝杆菌活性
哌嗪衍生物在对抗结核分枝杆菌 (MTB) 方面显示出显着的潜力。大量以哌嗪为核心结构单元的分子对 MTB 表现出有希望的活性,包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株。过去五十年来对抗分枝杆菌化合物的综述突出了哌嗪作为设计和开发有效抗结核分子的重要组成部分。阐明这些基于哌嗪的抗结核化合物的构效关系 (SAR) 的设计、原理和结构提供了对药物化学家的宝贵见解。这些知识对于解决差距、利用已报道的策略以及开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂至关重要 (Girase 等,2020)。
基于哌嗪的心血管和肾脏疾病治疗剂
哌嗪阿魏酸酯,哌嗪的衍生物,已广泛用于临床实践中治疗心血管和肾脏疾病,尤其是在中国。一项荟萃分析调查了在糖尿病肾病患者中向血管紧张素受体阻滞剂 (ARB) 中添加哌嗪阿魏酸酯的好处。结果表明,该组合显着降低了与肾损伤相关的各种生物标志物,表明额外的肾脏保护益处,尤其是在早期糖尿病肾病中。然而,哌嗪阿魏酸酯对血清血尿素氮和空腹血糖没有显着影响。这一发现强调了哌嗪衍生物在增强糖尿病肾病和其他肾脏疾病治疗中的潜力 (Yang 等,2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424916 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192330-11-3 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-Piperazine-2-carboxylic acid, N4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。